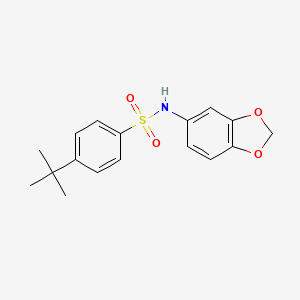

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide

CAS No.: 690962-10-8

Cat. No.: VC6656005

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 690962-10-8 |

|---|---|

| Molecular Formula | C17H19NO4S |

| Molecular Weight | 333.4 |

| IUPAC Name | N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide |

| Standard InChI | InChI=1S/C17H19NO4S/c1-17(2,3)12-4-7-14(8-5-12)23(19,20)18-13-6-9-15-16(10-13)22-11-21-15/h4-10,18H,11H2,1-3H3 |

| Standard InChI Key | DHHKDVRFWHKBKY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |

Introduction

Chemical Structure and Properties

N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide (molecular formula: , molecular weight: 333.4 g/mol) features a sulfonamide bridge connecting two aromatic systems: a 1,3-benzodioxole ring and a 4-tert-butylbenzene group. The tert-butyl substituent introduces steric bulk, potentially influencing the compound’s solubility and intermolecular interactions. The benzodioxole moiety, with its fused oxygen-containing ring, may enhance electronic delocalization and stability .

Structural Features

-

Sulfonamide group: The linkage serves as a key pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and target binding .

-

Benzodioxole system: This bicyclic structure is associated with metabolic stability and has been utilized in compounds targeting neurological and inflammatory pathways.

-

tert-Butyl substituent: The bulky alkyl group at the para position of the benzene ring may modulate lipophilicity and steric effects, impacting bioavailability.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.4 g/mol |

| Key Functional Groups | Sulfonamide, benzodioxole, tert-butyl |

| Solubility | Likely low water solubility due to aromatic and alkyl groups |

Synthesis and Reaction Pathways

The synthesis of N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide follows established sulfonamide formation protocols. A plausible route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 5-amino-1,3-benzodioxole under basic conditions .

Reaction Mechanism

-

Sulfonyl Chloride Activation: The sulfonyl chloride reacts with a base (e.g., triethylamine) to generate a reactive sulfonate intermediate.

-

Nucleophilic Substitution: The amine group of 5-amino-1,3-benzodioxole attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.

-

Workup: The product is purified via recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Critical Parameters:

-

Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

-

Temperature control (typically 0–25°C) minimizes side reactions.

-

Stoichiometric excess of the amine or sulfonyl chloride may improve yields.

Comparative Analysis with Related Sulfonamides

Table 2: Structural and Functional Comparisons

| Compound | Key Differences | Potential Advantages |

|---|---|---|

| 4-Methylbenzenesulfonamide | Lacks benzodioxole and tert-butyl | Higher solubility |

| N-(2-Naphthyl)sulfonamide | Larger aromatic system | Enhanced π-π stacking interactions |

| 4-tert-Butylbenzenesulfonamide | Lacks benzodioxole | Simplified synthesis |

The benzodioxole ring in N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide may confer unique electronic properties compared to simpler sulfonamides, potentially altering binding kinetics or metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume